molecular formula C14H10ClNO2 B14729334 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione CAS No. 6305-65-3

2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione

Cat. No.: B14729334
CAS No.: 6305-65-3
M. Wt: 259.69 g/mol
InChI Key: UPNKZBNZYIJAEX-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a benzo[f]isoindole core with a chloroethyl substituent, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of transition-metal-catalyzed reactions or organocatalytic methods. These methods offer robust techniques for the construction of complex heterocyclic structures .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

    Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce reduced isoindoline compounds .

Scientific Research Applications

2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates the activity of these receptors, which can lead to various pharmacological effects. The pathways involved include the inhibition of β-amyloid protein aggregation, which is relevant in the context of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives such as:

Uniqueness

2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione is unique due to its specific chloroethyl substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

6305-65-3

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

2-(2-chloroethyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C14H10ClNO2/c15-5-6-16-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(16)18/h1-4,7-8H,5-6H2

InChI Key

UPNKZBNZYIJAEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCCl

Origin of Product

United States

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